molecular formula C15H18N6O B11283184 N~6~-ethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-ethyl-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11283184
M. Wt: 298.34 g/mol
InChI Key: QAUPIIYCDMXARW-UHFFFAOYSA-N
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Description

N6-ETHYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system consisting of a pyrazole ring and a pyrimidine ring. The presence of various substituents, such as an ethyl group, a methoxyphenyl group, and a methyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-ETHYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring, resulting in the pyrazolo[3,4-d]pyrimidine core.

    Introduction of Substituents:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrazolopyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic substitution at the methoxy group or electrophilic substitution at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.

Major Products:

    Oxidation Products: Aldehydes, acids, or ketones.

    Reduction Products: Dihydropyrazolopyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N6-ETHYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials with specific chemical properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N6-ETHYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cell signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

  • N4-(4-Methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
  • 4-N-(4-methoxyphenyl)-1-methyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

Comparison:

  • Structural Differences: The presence of different substituents, such as pyridin-2-ylmethyl or propyl groups, can significantly alter the chemical properties and biological activities of these compounds.
  • Biological Activity: While all these compounds share a common pyrazolo[3,4-d]pyrimidine core, their specific biological activities can vary depending on the nature and position of the substituents. For example, some may exhibit stronger kinase inhibition, while others may have enhanced antimicrobial properties.
  • Uniqueness: N6-ETHYL-N4-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

6-N-ethyl-4-N-(4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6O/c1-4-16-15-19-13(12-9-17-21(2)14(12)20-15)18-10-5-7-11(22-3)8-6-10/h5-9H,4H2,1-3H3,(H2,16,18,19,20)

InChI Key

QAUPIIYCDMXARW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=C(C=C3)OC

Origin of Product

United States

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